![molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8](/img/structure/B2831731.png)
(Bicyclo[3.1.0]hexane-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[3.1.0]hexane-1-yl)acetic acid is a compound with a unique bicyclic structure. It is known for its conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound has a molecular weight of 140.18 g/mol and is often used in medicinal chemistry due to its stability and bioactivity .
科学的研究の応用
(Bicyclo[3.1.0]hexane-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its use in developing drugs with fewer off-target effects and improved efficacy.
Industry: Utilized in the synthesis of bioactive compounds and intermediates for pharmaceuticals.
将来の方向性
The future directions in the study of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” and related compounds involve further exploration of their synthetic accessibility and potential applications in medicinal chemistry . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space .
作用機序
Target of Action
It’s known that bicyclo[310]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used as key building blocks in organic synthesis .
Mode of Action
The specific mode of action of (Bicyclo[31The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Result of Action
The molecular and cellular effects of (Bicyclo[31A related study showed that a compound with a similar structure increased the percentage of early apoptotic cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (Bicyclo[3.1.0]hexane-1-yl)acetic acid, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves using an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
(Bicyclo[3.1.0]hexane-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocyclopropenes, cyclopropylanilines, and photoredox catalysts . The reactions often require blue LED irradiation and can be performed under mild conditions to achieve high yields .
Major Products
The major products formed from these reactions are typically bicyclic scaffolds with three contiguous stereocenters . These products are valuable in medicinal chemistry for their bioactivity and stability .
類似化合物との比較
Similar Compounds
Cyclohexane: A simpler analog that prefers the chair conformation, which is thermodynamically more stable.
cis-Bicyclo[3.1.0]hexane: A rigidified cyclohexane analog that adopts a puckered shape similar to (Bicyclo[3.1.0]hexane-1-yl)acetic acid.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control, structurally related to 17-α-spirolactone.
Uniqueness
This compound is unique due to its high ring strain and conformationally constrained structure, which provides better selectivity and binding affinity compared to its analogs . Its ability to act as a bioisostere of cyclohexane makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFSYKSVEITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
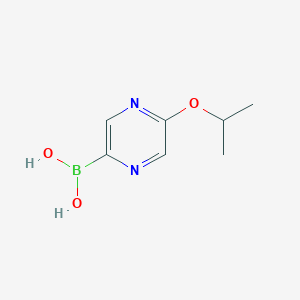
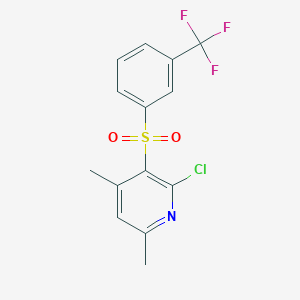

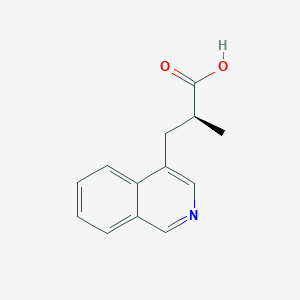
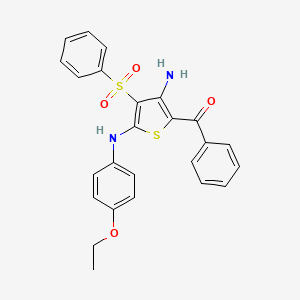
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)
![(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2831659.png)
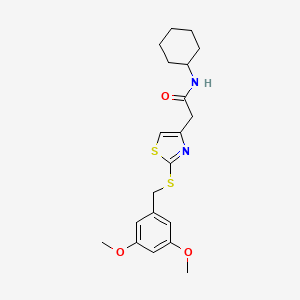
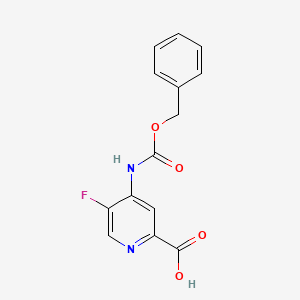
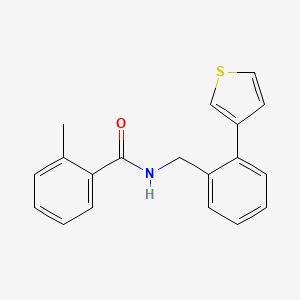
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methylphenyl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
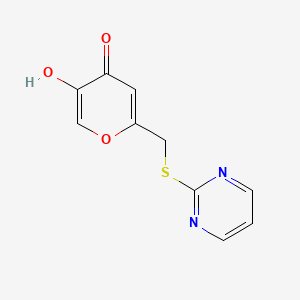
![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)
